4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride
Description
Properties
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSRDHXUKHZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenol compounds.
Scientific Research Applications
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence biochemical processes through its structural features.
Comparison with Similar Compounds
4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride
Structural Differences :
- Substituent: A tertiary dimethylaminomethyl (-CH₂N(CH₃)₂) group replaces the primary aminoethyl (-CH₂CH₂NH₂) moiety.
- Molecular Formula: C₁₁H₁₈ClNO (MW: 215.72) vs. C₁₀H₁₆ClNO (MW: 201.45 calculated).
Physicochemical Properties :
- Melting Point : 235.5°C (acetone solvent), indicating high thermal stability .
- Applications : Used in pesticides, food additives, and active pharmaceutical ingredients (APIs) due to its tertiary amine’s lipophilicity and stability .
Key Distinction : The tertiary amine in this compound likely confers greater metabolic stability and membrane permeability compared to the primary amine in the target compound, which may exhibit faster clearance rates .
N-(2-Aminoethyl)-2-[4-(tert-butyl)-2,6-dimethylphenyl]acetamide Hydrochloride
Structural Differences :
- Backbone: Features a 4-tert-butyl-2,6-dimethylphenyl group linked to an aminoethylamide (-NHCH₂CH₂-OAc) chain.
- Molecular Formula : C₁₇H₂₈ClN₂O (MW: 326.87 calculated).
Functional Implications :
- The acetamide and bulky tert-butyl groups reduce solubility but may enhance receptor binding specificity, as seen in impurities of Xylometazoline Hydrochloride (a decongestant) .
- Applications : Serves as a pharmaceutical impurity, highlighting the importance of structural precision in drug design to avoid off-target effects .
2,6-Dimethylphenol and Derivatives
Structural Simplicity :
- Base Structure: Lacks the aminoethyl group, with only hydroxyl and methyl substituents (C₈H₁₀O, MW: 122.16) .
- Reactivity: Prone to electrophilic substitution reactions, as demonstrated in its reaction with tetracyanoethylene to form cyano-substituted derivatives under acidic conditions .
Applications: Widely used in polymer synthesis (e.g., polycarbonates) and as a precursor for antioxidants. The absence of the aminoethyl group limits its utility in biological systems compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Substituent Effects: Primary amines (target compound) enhance hydrophilicity and ionic interactions, whereas tertiary amines (dimethylamino analog) improve lipid solubility and metabolic stability .
- Stability in Formulations : The hydrochloride salt form of the target compound likely mitigates degradation under acidic conditions, a property shared with Xylometazoline-related impurities .
- Synthetic Challenges: highlights the sensitivity of 2,6-dimethylphenol derivatives to reaction conditions, suggesting that the aminoethyl group’s introduction requires controlled environments to avoid side reactions.
Biological Activity
4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl side chain that enhances its interaction with various biological targets. This article explores the biochemical properties, cellular effects, mechanisms of action, and therapeutic potential of this compound based on diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₁ClN₂O. Its structural features include:
- Aminoethyl group : This functional group is crucial for its biological interactions.
- Dimethylphenol moiety : The presence of methyl groups on the phenolic ring contributes to its lipophilicity and solubility.
Interaction with Enzymes
Research indicates that this compound can interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context. These interactions are essential for modulating metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence several cellular processes:
- Cell Signaling : It can modulate key signaling pathways involved in cell growth and proliferation.
- Gene Expression : By interacting with transcription factors, it may alter the expression of genes related to tumor growth and other physiological processes.
The mechanism of action of this compound involves:
- Binding Interactions : The compound binds to specific receptors or enzymes that play a role in tumor progression. This binding can inhibit or activate these proteins, leading to downstream effects on cellular signaling pathways.
- Impact on Tumor Cells : Studies have demonstrated its potential antitumor activity, making it a candidate for further research in cancer therapeutics. It has been noted to selectively inhibit tumor cell growth while sparing non-tumorigenic cells at certain concentrations .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride, and how can purity be rigorously validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with purification via recrystallization or column chromatography . Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (amine N-H stretch ~3300 cm) . Quantify impurities using mass spectrometry (ESI-MS) with a detection limit ≤0.1% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s physicochemical properties?
- Methodological Answer : Use a combination of:
- UV-Vis spectroscopy to assess electronic transitions (e.g., λ ~275 nm in methanol) .
- DSC/TGA for thermal stability analysis (decomposition onset >200°C) .
- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to determine hydrophobicity (LogD ~0.09 at pH 7.4) .
- Potentiometric titration to measure pKa values (amine group ~10.3) for solubility optimization .
Advanced Research Questions
Q. How does the compound’s stability vary under varying pH and temperature conditions, and what methodological approaches ensure accurate assessment?
- Methodological Answer : Design accelerated stability studies using factorial design (e.g., 2 matrix: pH 3–9, 25–60°C, 0–30 days) . Monitor degradation via UPLC-MS/MS, identifying primary degradation products (e.g., hydrolysis of the ethylamine group). Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Statistical tools like ANOVA can isolate significant factors (e.g., pH > temperature) .
Q. What strategies resolve contradictions in reported biological activities of the compound across in vitro and in vivo studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings using:
- Isothermal titration calorimetry (ITC) to quantify binding affinities to target receptors .
- Pharmacokinetic modeling (e.g., two-compartment model) to correlate in vitro IC with in vivo efficacy .
- Knockout animal models to isolate mechanism-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are critical?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target proteins (e.g., GPCRs) .
- Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics (, ) .
- Cross-reference with mutagenesis studies to confirm critical binding residues .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/LD. Apply Bayesian hierarchical models to account for inter-study variability . Tools like GraphPad Prism or R (drc package) enable robust curve fitting and outlier detection .
Q. How can researchers address batch-to-batch variability in physicochemical properties during large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) with in-line NIR spectroscopy to monitor reaction progression . Use multivariate analysis (PCA or PLS) to correlate raw material attributes (e.g., amine purity) with final product quality .
Theoretical Framework Integration
Q. Which theoretical models best explain the compound’s redox behavior in biological systems?
- Methodological Answer : Apply Marcus theory to electron transfer kinetics, validated via cyclic voltammetry (scan rate 50–500 mV/s) . Correlate redox potentials with cellular ROS generation using fluorescent probes (e.g., DCFH-DA) .
Q. How can ligand-receptor binding theories guide the design of analogs with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
